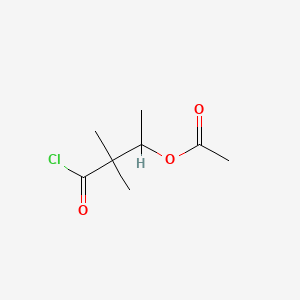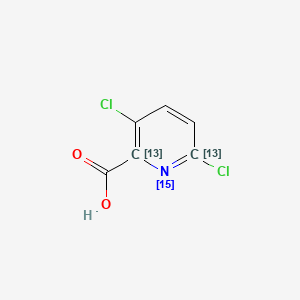
3,6-dichloro(2,6-13C2,115N)pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-dichloro(2,6-13C2,115N)pyridine-2-carboxylic acid is a synthetic herbicide widely used in agriculture to control broadleaf weeds. It is a stable isotopically labeled compound, often used as an internal standard in the analysis of clopyralid residues in soil, water, and plant samples. The molecular formula of this compound is C4(13C)2H3Cl2(15N)O2, and it has a molecular weight of 194.98 .
Vorbereitungsmethoden
The preparation of 3,6-dichloro(2,6-13C2,115N)pyridine-2-carboxylic acid involves the incorporation of stable isotopes 13C and 15N into the clopyralid molecule. This can be achieved through the use of closed growth chambers and hydroponic nutrient supply, where plants are grown in an atmosphere enriched with 13CO2 and watered with 15N-containing salts . The synthetic route typically involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with isotopically labeled reagents under controlled conditions to ensure the incorporation of the stable isotopes.
Analyse Chemischer Reaktionen
3,6-dichloro(2,6-13C2,115N)pyridine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of 3,6-dichloropyridine-2-carboxylic acid derivatives .
Wissenschaftliche Forschungsanwendungen
3,6-dichloro(2,6-13C2,115N)pyridine-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as an internal standard for the analysis of clopyralid residues in environmental samples. In biology, it is used to study the metabolism and degradation of clopyralid in plants and soil. In medicine, it is used in proteomics research to study protein interactions and functions . In industry, this compound is used in the development of new herbicides and pesticides .
Wirkmechanismus
3,6-dichloro(2,6-13C2,115N)pyridine-2-carboxylic acid acts as an auxin mimic, a type of synthetic auxin. It mimics the plant growth hormone auxin (indole acetic acid), causing uncontrolled and disorganized plant growth that leads to plant death . The molecular targets of this compound include auxin receptors and pathways involved in plant growth and development. By disrupting these pathways, this compound effectively controls the growth of broadleaf weeds .
Vergleich Mit ähnlichen Verbindungen
3,6-dichloro(2,6-13C2,115N)pyridine-2-carboxylic acid is similar to other auxin-mimic herbicides such as picloram, triclopyr, and 2,4-D. it is more selective and has a shorter half-life compared to picloram . This compound is also more water-soluble and has a lower adsorption capacity than picloram, making it less persistent in the environment . Other similar compounds include glycine-13C2,15N, which is used in various biochemical and physiological studies .
Eigenschaften
IUPAC Name |
3,6-dichloro(2,6-13C2,115N)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11)/i4+1,5+1,9+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBANNPOLNYSAD-RZMMYRCUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[13C](=[15N][13C](=C1Cl)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,4-Dioxa-2,7-diazaspiro[4.4]nonane](/img/structure/B564162.png)
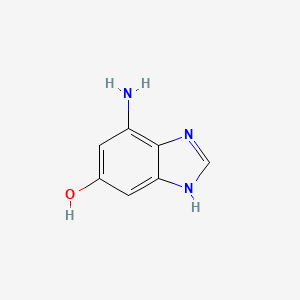


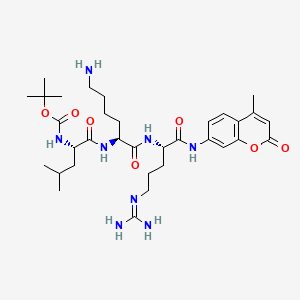
![methyl (1S,4S,5S,9S,10S,13R,14S)-5,9,14-trimethyl-2-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B564174.png)
![1-Azaspiro[2.5]octane,1-acetyl-](/img/structure/B564176.png)
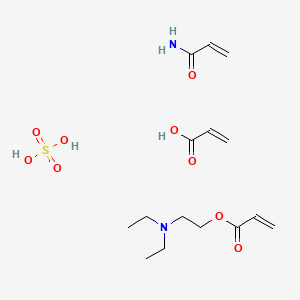
![2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564182.png)
